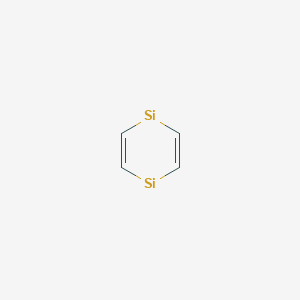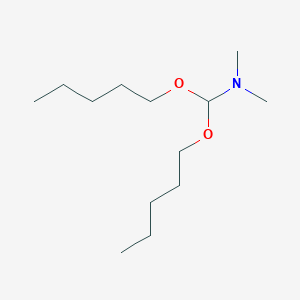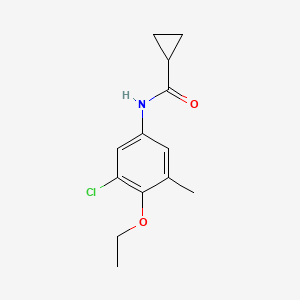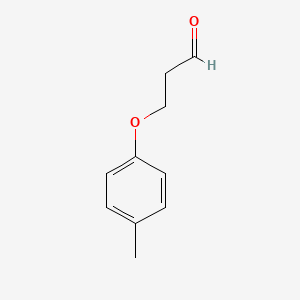
1,3-Dibutyl-1,3-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibutyl-1,3-diazepan-2-one is a chemical compound that belongs to the class of diazepanes It is characterized by a seven-membered ring containing two nitrogen atoms and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibutyl-1,3-diazepan-2-one can be achieved through several methods. One common approach involves the reaction of butylamine with a suitable precursor, such as a diketone or a diester, under controlled conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The use of microwave irradiation and heterogeneous catalysts, such as NaHSO4.Al2O3, has also been explored to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibutyl-1,3-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Red
Properties
CAS No. |
89913-92-8 |
|---|---|
Molecular Formula |
C13H26N2O |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
1,3-dibutyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C13H26N2O/c1-3-5-9-14-11-7-8-12-15(13(14)16)10-6-4-2/h3-12H2,1-2H3 |
InChI Key |
VOVWVIBYJQNCKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCCN(C1=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14371605.png)



![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
![3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile](/img/structure/B14371626.png)
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)


![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)

![3,3'-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14371663.png)
![N,N,N',N'-Tetramethyl-N''-[3-(trimethylsilyl)propyl]guanidine](/img/structure/B14371665.png)

